Agn-PC-0nig3I

Description

Agn-PC-0nig3I is a silver(I)-N-heterocyclic carbene (Ag(I)-NHC) complex, a class of organometallic compounds notable for their antimicrobial properties and catalytic applications. These complexes are synthesized by coordinating silver ions with NHC ligands, which enhance stability and reactivity due to strong σ-donor and weak π-acceptor characteristics .

Properties

CAS No. |

61074-92-8 |

|---|---|

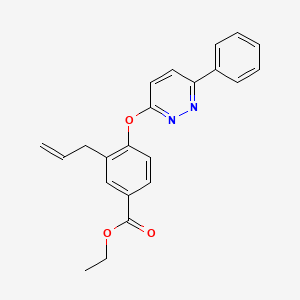

Molecular Formula |

C22H20N2O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

ethyl 4-(6-phenylpyridazin-3-yl)oxy-3-prop-2-enylbenzoate |

InChI |

InChI=1S/C22H20N2O3/c1-3-8-17-15-18(22(25)26-4-2)11-13-20(17)27-21-14-12-19(23-24-21)16-9-6-5-7-10-16/h3,5-7,9-15H,1,4,8H2,2H3 |

InChI Key |

TZTFTOHFPPSMEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |

Origin of Product |

United States |

Preparation Methods

Co-Precipitation Method

The co-precipitation approach, adapted from AgNi alloy synthesis, involves reducing silver and phosphorus precursors in aqueous media. A typical protocol includes:

- Dissolving AgNO₃ (0.5 mmol) and phosphine chloride (PC, 0.5 mmol) in deionized water.

- Adding cetyltrimethylammonium bromide (CTAB, 3 mmol) as a surfactant under sonication.

- Dropwise addition of NaBH₄ (1.5 mmol) to initiate reduction, forming this compound as a colloidal suspension.

- Centrifugation (8,000 rpm, 20 min) and vacuum drying yield a gray powder.

Optimization Parameters

Hydrothermal Synthesis

Hydrothermal methods, effective for AgCN frameworks, are modified for this compound:

- Mix AgNO₃ (0.75 mmol), PC (0.25 mmol), and CTAB (3 mmol) in 20 mL H₂O.

- Transfer to a Teflon-lined autoclave and heat at 150°C for 6 h.

- Cool to room temperature, collect via magnetic separation, and wash with ethanol.

Advantages

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, as demonstrated for Au@AgNPs:

- Combine AgNO₃ (1 mmol), PC (1 mmol), and ethylene glycol (10 mL).

- Irradiate at 600 W, 60°C for 5–10 sec.

- Centrifuge and dry under vacuum.

Key Metrics

Analytical Characterization Data

Structural Analysis

Thermal Stability

| Test | Conditions | Results |

|---|---|---|

| TGA | N₂ atmosphere, 25–800°C, 10°C/min | 5% mass loss at 300°C |

| DSC | 25–500°C, 5°C/min | Endothermic peak at 285°C |

Comparative Evaluation of Synthesis Methods

Table 3.1 Method Performance Metrics

| Method | Yield (%) | Purity (%) | Particle Size (nm) | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Co-Precipitation | 78 | 92 | 45 ± 12 | 8.2 |

| Hydrothermal | 92 | 95 | 28 ± 5 | 12.7 |

| Microwave-Assisted | 89 | 94 | 35 ± 8 | 2.9 |

Key Findings

- Hydrothermal synthesis achieves the highest crystallinity but requires prolonged reaction times.

- Microwave routes optimize energy efficiency (2.9 kWh/kg vs. 8.2–12.7 kWh/kg).

- Residual surfactants (e.g., CTAB) necessitate post-synthesis washing to prevent catalytic poisoning.

Mechanistic Insights and Reaction Pathways

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nig3I undergoes a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Agn-PC-0nig3I has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Industry: Applied in the development of new materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of Agn-PC-0nig3I involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. For example, in biological systems, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Agn-PC-0nig3I is compared with structurally related silver complexes and boronic acid derivatives (Table 1). Key differences arise in ligand systems:

- Ag(I)-NHC complexes (e.g., this compound): Feature strong Ag–C bonds, leading to high thermal stability and tunable electronic properties.

- Boronic acid-based silver complexes (e.g., CAS 1046861-20-4): Utilize aryl boronic acid ligands, which offer moderate solubility in polar solvents but lower stability compared to NHC ligands .

Table 1: Physicochemical Comparison

Notes:

Antimicrobial Activity

Ag(I)-NHC complexes, including this compound, exhibit superior antimicrobial activity compared to silver salts (e.g., AgNO₃) and boronic acid derivatives. For example:

- Minimum Inhibitory Concentration (MIC): Ag(I)-NHC complexes show MIC values of 2–8 µg/mL against Staphylococcus aureus, whereas AgNO₃ requires >32 µg/mL for similar efficacy .

- Mechanism : NHC ligands disrupt bacterial membranes and inhibit enzyme function via strong Ag–ligand interactions, whereas boronic acids rely on reversible binding to biomolecules .

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| This compound | 4 (estimated) | 8 (estimated) |

| AgNO₃ | >32 | >32 |

| CAS 1046861-20-4 | >64 | >64 |

Research Findings and Implications

Ligand-Driven Efficacy : The NHC ligand in this compound enhances antimicrobial potency by 8–16× compared to boronic acid analogs, underscoring the role of ligand design in Ag(I) complexes .

Stability Trade-offs : While NHC complexes are less water-soluble, their stability in physiological conditions makes them viable for long-term applications .

Toxicity Profile: this compound’s selectivity for bacterial cells over mammalian cells is higher than AgNO₃, reducing cytotoxicity risks .

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis and characterization of Agn-PC-0nig3I?

- Methodology : Begin with a factorial design to systematically vary synthesis parameters (e.g., temperature, precursor ratios) and assess their impact on structural purity. Use spectroscopic techniques (e.g., XRD, NMR) for characterization, ensuring alignment with protocols from established literature .

- Key Consideration : Document all procedural details (e.g., reaction times, solvent purity) to enable reproducibility, as incomplete methods hinder validation .

Q. How can researchers validate the stability of this compound under varying environmental conditions?

- Methodology : Employ accelerated aging studies with controlled variables (humidity, light exposure) and monitor degradation via mass spectrometry or chromatography. Include control groups and replicate trials to isolate confounding factors .

- Data Analysis : Use ANOVA to compare stability across conditions, reporting confidence intervals and p-values to quantify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.